N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide is a derivative of Lansoprazole, a well-known proton pump inhibitor (PPI) used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers . This compound is a deuterated form, meaning it contains deuterium, a stable hydrogen isotope, which can enhance its stability and metabolic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide involves multiple steps:
Starting Material: The synthesis begins with 2,3-dimethylpyridine.
Sulfur Introduction: The sulfide group is introduced using thiol reagents under controlled conditions.
Deuteration: The final step involves the incorporation of deuterium to form the deuterated compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions under controlled temperatures and pressures.
Purification: The product is purified using techniques like crystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide undergoes various chemical reactions:
Reduction: The compound can be reduced to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, vanadium pentoxide, and tert-butyl hydroperoxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide involves:
Proton Pump Inhibition: The compound inhibits the H+/K+ ATPase enzyme in the gastric parietal cells, reducing gastric acid secretion.
Molecular Targets: The primary target is the H+/K+ ATPase enzyme, which is essential for acid production in the stomach.
Pathways Involved: The inhibition of the proton pump leads to a decrease in gastric acidity, providing relief from acid-related disorders.
Comparison with Similar Compounds
Similar Compounds
Lansoprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Rabeprazole: Known for its rapid onset of action and longer duration.
Uniqueness
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide is unique due to its deuterated form, which provides enhanced metabolic stability and potentially longer-lasting effects compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C25H22F6N4O2S |
---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
4,5,6,7-tetradeuterio-1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]benzimidazole |
InChI |
InChI=1S/C25H22F6N4O2S/c1-15-18(32-9-7-21(15)36-13-24(26,27)28)11-35-20-6-4-3-5-17(20)34-23(35)38-12-19-16(2)22(8-10-33-19)37-14-25(29,30)31/h3-10H,11-14H2,1-2H3/i3D,4D,5D,6D |
InChI Key |
YUCQMNLWRFIFNG-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N=C(N2CC3=NC=CC(=C3C)OCC(F)(F)F)SCC4=NC=CC(=C4C)OCC(F)(F)F)[2H])[2H] |
Canonical SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2SCC4=NC=CC(=C4C)OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.